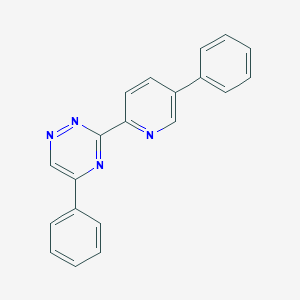

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine

Descripción

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 5 and a 5-phenylpyridyl group at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Triazines are widely studied for their versatility in forming hydrogen bonds, π-π stacking interactions, and their ability to act as ligands or enzyme inhibitors .

Propiedades

IUPAC Name |

5-phenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-18(21-13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFVPWRTVQHPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine typically involves the reaction of 2-aminopyridine with benzaldehyde derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the triazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the phenyl or pyridyl groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Acetic acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Mecanismo De Acción

The mechanism of action of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Key Substituent Effects:

- 3-(Methylthio)-5-phenyl-1,2,4-triazine ():

The methylthio group (-SMe) enhances lipophilicity, improving membrane permeability. However, its electron-withdrawing nature reduces solubility in aqueous media (12.6 µg/mL at pH 7.4) . - The pyridinyl group introduces hydrogen-bonding capability .

- 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine (Target Compound):

The pyridyl substituent at position 3 likely improves solubility compared to methylthio derivatives due to its polar nitrogen atom. The dual phenyl groups may stabilize π-π interactions in biological targets, such as kinases or DNA .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Solubility (µg/mL) | IC50 (A549 Cells, µM) | Key Interactions |

|---|---|---|---|---|

| 3-(Methylthio)-5-phenyl-1,2,4-triazine | -SMe, -Ph | 12.6 | 0.20 | Hydrophobic, π-π stacking |

| 5-(p-Ethylphenyl)-3-methylthio-1,2,4-triazine | -SMe, -p-EtPh | N/A | 15.83 | Reduced potency vs. -SMe |

| Target Compound | -Ph, -5-Ph-2-pyridyl | Inferred higher | Not reported | Hydrogen bonding, π-π |

Solubility and Physicochemical Properties

- The target compound’s pyridyl group likely increases solubility in polar solvents compared to methylthio derivatives.

- Sulfonic acid derivatives (e.g., ’s disodium salt) achieve even higher solubility (514.45 g/mol molecular weight) but may compromise cell permeability .

Actividad Biológica

Overview

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is a heterocyclic compound notable for its diverse biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its unique structure, featuring a triazine ring fused with pyridine and phenyl groups, allows it to interact with various biological targets, influencing numerous biochemical pathways.

The primary mechanism of action for this compound involves its interaction with specific enzymes and proteins. Key points include:

- Target Interaction : The compound primarily targets nickel (II) thiocyanate complexes through orbital overlaps with radical π* and nickel (II) 3d orbitals.

- Biochemical Pathways : Its interactions can lead to significant biochemical changes, including spin transitions and structural transformations within the target molecules.

This compound exhibits several important biochemical properties:

- Enzyme Interaction : It interacts with enzymes such as oxidoreductases and transferases, modulating their activity through hydrogen bonding and π-π stacking interactions.

- Stability Factors : The efficacy and stability of the compound are influenced by environmental factors such as temperature and pH.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating significant potency .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : It has demonstrated cytotoxic effects against various cancer cell lines. For example, IC50 values ranging from 7 to 20 µM have been reported for different derivatives of triazines related to this compound .

Antituberculosis Activity

Recent studies have also highlighted the potential of this compound as an antitubercular agent:

- Mechanistic Insights : Investigations into its mechanism revealed that it may inhibit essential pathways in Mycobacterium tuberculosis, particularly through the inhibition of the enoyl-acyl carrier protein reductase (InhA) pathway .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of triazine derivatives found that this compound exhibited significant activity against multiple strains of bacteria. The study reported an MIC value of approximately 150 nM against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Properties

In another investigation assessing the anticancer effects of this compound, researchers observed that derivatives exhibited IC50 values between 7 to 20 µM across various cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity and targeting specific molecular pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Phenyl-2-pyridyl-5,6-dihydro-1,2,4-triazoloquinazoline | Triazole derivative | Antimicrobial |

| 2-Phenyl-4,6-dipyridyl-1,3,5-triazine | Triazine derivative | Anticancer |

| JSF compounds (e.g., JSF-2019) | Nitro-containing triazines | Antituberculosis |

Q & A

Q. What are the standard synthetic protocols for 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:

- Step 1: Condensation of phenyl-substituted aldehydes with hydrazine derivatives to form triazole intermediates. Ethyl cyanoacetate or analogous reagents may introduce functional groups (e.g., thiophene, pyridyl) .

- Step 2: Cyclization under acidic or basic conditions. For instance, glacial acetic acid with HCl catalyzes pyrazoline ring formation, as seen in similar triazine derivatives .

- Characterization: Intermediates are purified via column chromatography (silica gel, petroleum ether/ethyl acetate) and confirmed using NMR (¹H, ¹³C), IR, and mass spectrometry. Melting points and TLC (Rf values) ensure purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Spectral Analysis: ¹H NMR (300–400 MHz) identifies aromatic protons and substituent integration (e.g., δ 7.2–8.5 ppm for pyridyl/phenyl groups). ¹³C NMR confirms heterocyclic carbons (e.g., triazine ring carbons at δ 150–160 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₉H₁₄N₄: calc. 298.1218, observed 298.1221) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 76.49%, H: 4.73%, N: 18.78%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Temperature: Reflux (80–100°C) enhances cyclization efficiency. For example, heating chalcone intermediates with hydrazine derivatives at 60–65°C for 5–8 hours improves yield by 15–20% .

- Catalysts: Acidic conditions (e.g., HCl in acetic acid) accelerate ring closure, while base catalysts (K₂CO₃) stabilize intermediates .

- Solvent Systems: Polar aprotic solvents (DMF, DMSO) increase solubility of aromatic precursors, while ethanol/water mixtures aid crystallization .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays: Use agar diffusion methods (e.g., against E. coli or S. aureus) with compound concentrations ranging from 10–100 µg/mL. Compare inhibition zones to standard antibiotics .

- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and triplicate measurements to ensure reproducibility .

- Dose-Response Studies: Test logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds and toxicity profiles .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- Data Triangulation: Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT for electronic structure predictions) .

- Statistical Analysis: Apply ANOVA or Tukey’s test to bioassay data to distinguish significant activity from experimental noise. For example, p < 0.05 confirms antimicrobial efficacy .

- Reproducibility Checks: Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate variables like oxidation or moisture sensitivity .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

Methodological Answer:

- Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor decomposition via HPLC-MS. Identify byproducts (e.g., hydroxylated derivatives) .

- Ecotoxicology Tests: Use Daphnia magna or algal cultures to determine LC₅₀ values. Measure biomass reduction or mortality rates over 48–72 hours .

- Soil Sorption Experiments: Evaluate binding to organic matter using batch equilibrium methods (e.g., Freundlich isotherms) to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.